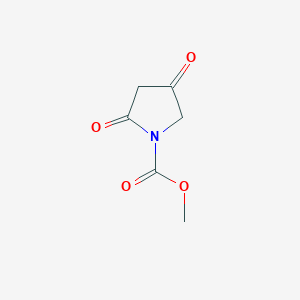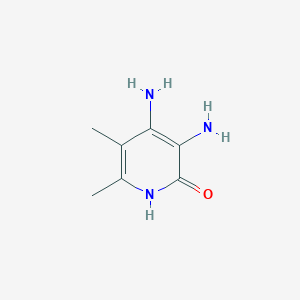
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one, also known as DAPM, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mechanism Of Action
The exact mechanism of action of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes, such as xanthine oxidase, which are involved in the production of reactive oxygen species (ROS). ROS are known to play a key role in the development of several diseases, including cancer and inflammation. By inhibiting the activity of these enzymes, 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one may help to reduce the levels of ROS in the body, thereby reducing the risk of disease development.
Biochemical And Physiological Effects
Several studies have investigated the biochemical and physiological effects of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one. One study found that this compound was able to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one was able to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, this compound has been found to possess anti-viral properties, with one study showing that it was able to inhibit the replication of the hepatitis C virus.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one in lab experiments is its wide range of biological activities. This compound has been found to possess anti-tumor, anti-inflammatory, and anti-viral properties, making it a potentially useful tool for investigating the mechanisms underlying these diseases. However, one limitation of using 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one in lab experiments is its potential toxicity. Several studies have reported that this compound can be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one. One area of interest is the development of new synthetic methods for this compound, which may help to improve its yield and purity. Another area of interest is the investigation of its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to investigate the mechanism of action of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one, which may help to identify new targets for drug development.
Synthesis Methods
The synthesis of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,3-dimethylpyridine with nitrous acid to form the corresponding diazonium salt, which is then treated with potassium cyanate to yield 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one. Another method involves the reaction of 2,3-dimethylpyridine with hydroxylamine hydrochloride to form the corresponding oxime, which is then treated with potassium cyanate to yield 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one.
Scientific Research Applications
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. It has also been found to be an effective inhibitor of several enzymes, including xanthine oxidase, which is involved in the production of uric acid.
properties
CAS RN |
164930-92-1 |
|---|---|
Product Name |
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one |
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3,4-diamino-5,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H11N3O/c1-3-4(2)10-7(11)6(9)5(3)8/h9H2,1-2H3,(H3,8,10,11) |
InChI Key |
RDVRFDQZQCDIMS-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)C(=C1N)N)C |
Canonical SMILES |
CC1=C(NC(=O)C(=C1N)N)C |
synonyms |
2(1H)-Pyridinone, 3,4-diamino-5,6-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




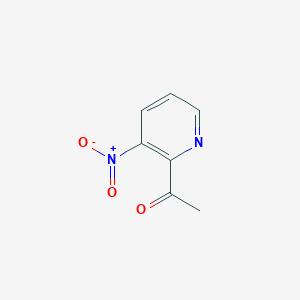

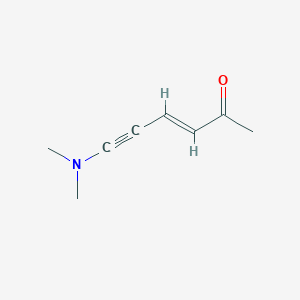

![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)
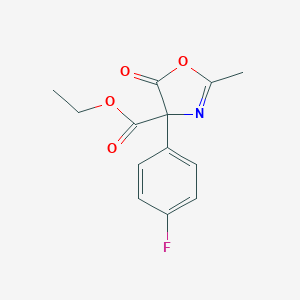
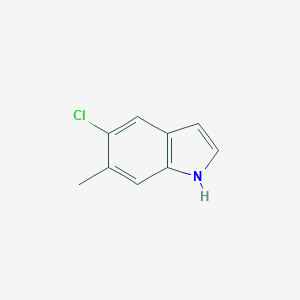
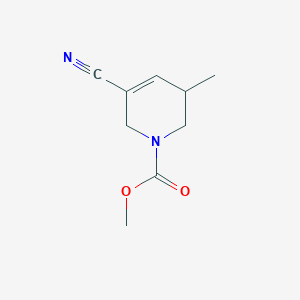
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
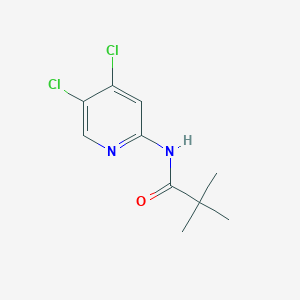
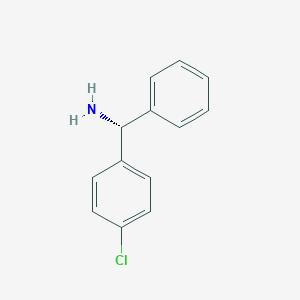
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
